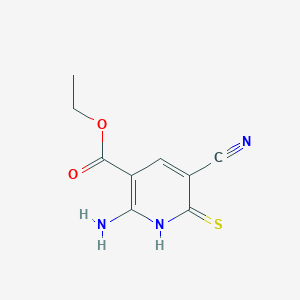

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-5-cyano-6-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-14-9(13)6-3-5(4-10)8(15)12-7(6)11/h3H,2H2,1H3,(H3,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGLHCWSEKGHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173107 | |

| Record name | Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625370-81-2 | |

| Record name | Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625370-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-5-cyano-1,6-dihydro-6-thioxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl 2-amino-3-cyano-4,6-dihydroxypyridine, the compound can be synthesized through a series of reactions involving thiolation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate exhibits a range of biological activities, making it a candidate for pharmacological investigation:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess significant antimicrobial activity against various pathogens.

- Antitumor Activity : Research indicates potential anticancer properties, with studies showing efficacy against different cancer cell lines .

The compound's structural features contribute to its interaction with biological targets, although detailed mechanisms are still under investigation .

Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing potent activity comparable to established antibiotics .

Antitumor Efficacy

In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant growth inhibition, with EC50 values indicating strong potential for further development as an anticancer agent .

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Functional Group Impact on Properties

- Amino vs. This difference may influence binding affinity in biological targets .

- Sulfanyl (SH) vs. Sulfanylacetic Acid (SCH₂COOH): The sulfanylacetic acid derivative (850021-39-5) exhibits stronger acidity (pKa ~3–4) due to the carboxylic acid group, making it suitable for pH-dependent applications .

- Hydroxyl vs. Sulfanyl (Position 6): Ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate (75894-42-7) has higher aqueous solubility than the target compound, attributed to the hydroxyl group’s hydrogen-bonding capacity .

Biological Activity

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial and antitumor properties. This article provides a comprehensive overview of the compound's biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 223.25 g/mol. Its unique structure includes a pyridine ring substituted with an amino group, a cyano group, and a carboxylate ester, along with a sulfanyl group that may enhance its reactivity and biological properties compared to similar compounds.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. The presence of both the amino and cyano groups in its structure may contribute to its ability to inhibit microbial growth. Further investigations are required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. In vitro studies have shown promising results against various cancer cell lines, indicating that it may serve as a candidate for developing new anticancer therapies. The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a mechanism that involves the activation of apoptotic pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Anticancer Activity Assessment :

- A study assessed the compound against multiple cancer cell lines, revealing significant cytotoxic effects. The selectivity ratio ranged from 0.7 to 39 at the GI50 level, indicating a broad spectrum of activity against different types of cancer .

- Mechanistic investigations demonstrated that the compound could arrest the cell cycle at the S phase and trigger apoptosis by activating caspases and modulating Bcl-2 family proteins .

-

Antimicrobial Efficacy :

- Research focusing on antimicrobial properties found that this compound showed effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.